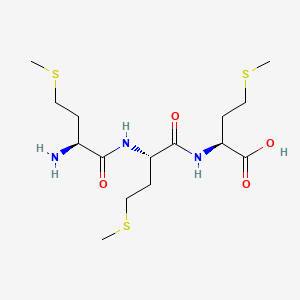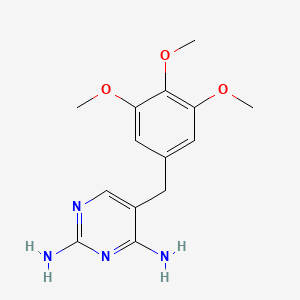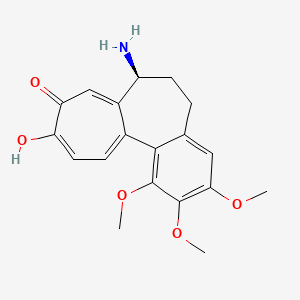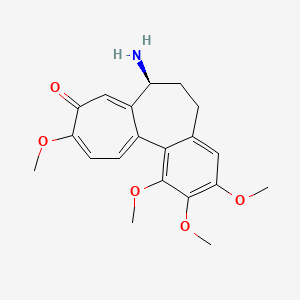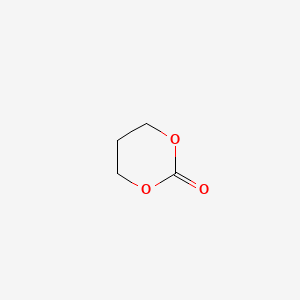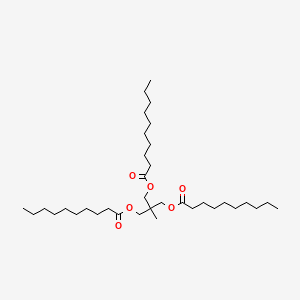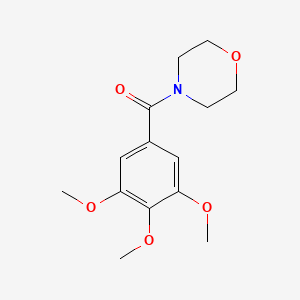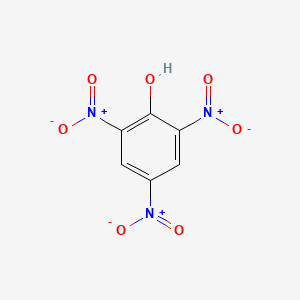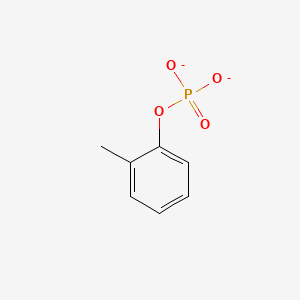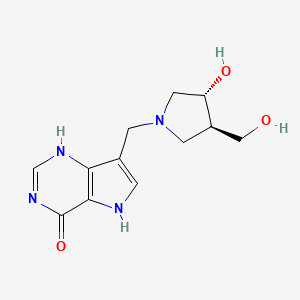
Ulodesine
Vue d'ensemble
Description
Ulodesine, également connu sous le nom de BCX4208, est un inhibiteur de la purine nucléoside phosphorylase (PNP). Il a été initialement développé pour le traitement des maladies auto-immunes et inflammatoires telles que la goutte et le psoriasis. Des recherches récentes ont montré son potentiel comme inhibiteur de point de contrôle immunitaire pour le traitement de la leucémie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'ulodesine est synthétisée par un processus en plusieurs étapes impliquant la formation d'un noyau pyrrolopyrimidique. La synthèse commence généralement par la préparation d'un cycle pyrrole, qui est ensuite fusionné avec un cycle pyrimidine. Les étapes clés comprennent :
- Formation du cycle pyrrole.
- Fusion du cycle pyrrole avec un cycle pyrimidine pour former le noyau pyrrolopyrimidique.
- Introduction de groupes hydroxyle et hydroxyméthyle sur le cycle pyrrolidine.
Méthodes de production industrielle : La production industrielle d'this compound implique l'optimisation des conditions de réaction pour assurer un rendement élevé et une pureté optimale. Cela comprend le contrôle de la température, du pH et des conditions de solvant pendant la synthèse. Le produit final est purifié en utilisant des techniques telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : L'ulodesine subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau pyrrolopyrimidique.
Substitution : Les réactions de substitution peuvent introduire différents substituants sur le cycle pyrrolidine.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés pharmacologiques différentes .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme outil pour étudier la voie de sauvetage des purines et le rôle de la purine nucléoside phosphorylase dans le métabolisme cellulaire.
Biologie : Investigée pour ses effets sur l'activation et la prolifération des lymphocytes T, ce qui en fait un composé précieux pour les études immunologiques.
Médecine : Explorée comme traitement potentiel pour la leucémie, la goutte et d'autres maladies auto-immunes. .
Industrie : Utilisée dans le développement de nouveaux agents thérapeutiques ciblant la purine nucléoside phosphorylase.
5. Mécanisme d'action
L'this compound exerce ses effets en inhibant l'enzyme purine nucléoside phosphorylase (PNP). Cette inhibition entraîne l'accumulation de guanosine intracellulaire, qui active le récepteur Toll-like 7 (TLR7) et stimule l'activation et la prolifération des lymphocytes T et des lymphocytes B du centre germinatif. Cette activation immunitaire peut déclencher un effet greffe contre leucémie, faisant de l'this compound un traitement potentiel contre la leucémie .
Composés similaires :
Forodesine : Un autre inhibiteur de la PNP avec des propriétés pharmacologiques similaires.
Peldesine : Un inhibiteur de la PNP utilisé dans le traitement de la leucémie à lymphocytes T.
DADMe-immucillin-G : Un inhibiteur puissant de la PNP avec une structure chimique différente.
Comparaison : L'this compound est unique dans sa capacité à activer le système immunitaire et à déclencher un effet greffe contre leucémie. Comparée à la forodesine et à la peldesine, l'this compound a montré une meilleure puissance et une meilleure sélectivité dans les études précliniques. DADMe-immucillin-G, bien que puissant, a un mécanisme d'action différent et est utilisé pour des indications thérapeutiques différentes .
Applications De Recherche Scientifique
Ulodesine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the purine salvage pathway and the role of purine nucleoside phosphorylase in cellular metabolism.
Biology: Investigated for its effects on T-cell activation and proliferation, making it a valuable compound for immunological studies.
Medicine: Explored as a potential treatment for leukemia, gout, and other autoimmune disorders. .
Industry: Utilized in the development of new therapeutic agents targeting purine nucleoside phosphorylase.
Mécanisme D'action
Ulodesine exerts its effects by inhibiting the enzyme purine nucleoside phosphorylase (PNP). This inhibition leads to the accumulation of intracellular guanosine, which activates toll-like receptor 7 (TLR7) and stimulates the activation and proliferation of T-cells and germinal center B-cells. This immune activation can initiate a graft-versus-leukemia effect, making this compound a potential treatment for leukemia .
Comparaison Avec Des Composés Similaires
Forodesine: Another PNP inhibitor with similar pharmacological properties.
Peldesine: A PNP inhibitor used in the treatment of T-cell leukemia.
DADMe-immucillin-G: A potent PNP inhibitor with a different chemical structure.
Comparison: Ulodesine is unique in its ability to activate the immune system and initiate a graft-versus-leukemia effect. Compared to Forodesine and Peldesine, this compound has shown better potency and selectivity in preclinical studies. DADMe-immucillin-G, while potent, has a different mechanism of action and is used for different therapeutic indications .
Propriétés
IUPAC Name |
7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-5-8-3-16(4-9(8)18)2-7-1-13-11-10(7)14-6-15-12(11)19/h1,6,8-9,13,17-18H,2-5H2,(H,14,15,19)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNHHLILYQEHKK-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CNC3=C2N=CNC3=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203332 | |
| Record name | Ulodesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548486-59-5 | |
| Record name | Ulodesine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548486595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ulodesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12353 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ulodesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ULODESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG8L9460Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)

![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)

